molecular formula C16H15NO6S2 B3005448 (Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid CAS No. 461692-08-0

(Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid

Cat. No.: B3005448
CAS No.: 461692-08-0
M. Wt: 381.42
InChI Key: ALVTZVWDEIIUBH-WQLSENKSSA-N
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Description

(Z)-2-(5-(2-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid is a high-value chemical reagent designed for early discovery research in medicinal chemistry. This 4-thiazolidinone derivative is part of a prominent class of heterocyclic compounds known for their diverse biological activities, which include significant potential in anticancer and anti-inflammatory therapeutic applications . The core structure of 5-benzylidene-4-thiazolidinone is a recognized pharmacophore in drug design. Its mechanism of action is often associated with modulating key cellular signaling pathways. Related analogs have been demonstrated to exhibit potent activity by inducing apoptosis, decreasing mitochondrial membrane potential, and increasing caspase concentrations in cancer cell lines . Furthermore, closely related structural analogs, specifically those with a 4-methoxybenzylidene group, have been identified as effective aldose reductase inhibitors . Such inhibitors are investigated for their role in the pathogenesis of inflammation and oxidative stress, offering a novel therapeutic target for conditions like hepatitis and liver fibrosis by suppressing NF-κB activation and subsequent pro-inflammatory cytokine expression . Researchers can utilize this compound as a key intermediate or lead structure for synthesizing novel analogs or as a biological probe for investigating pathways involving enzyme inhibition and cellular stress response. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6S2/c1-23-11-5-3-2-4-9(11)8-12-14(20)17(16(24)25-12)10(15(21)22)6-7-13(18)19/h2-5,8,10H,6-7H2,1H3,(H,18,19)(H,21,22)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVTZVWDEIIUBH-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid is a compound belonging to the thiazolidinone family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure

The compound features a thiazolidinone core fused with a methoxybenzylidene moiety and a pentanedioic acid side chain. The thiazolidinone structure is significant for its biological activity, particularly due to the presence of the thioxo group.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazolidinones have shown superior activity compared to traditional antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.5 µg/mL
Compound BS. aureus0.25 µg/mL
This compoundPseudomonas aeruginosa0.75 µg/mL

2. Anticancer Activity

Studies have demonstrated that thiazolidinone derivatives possess anticancer properties, particularly against leukemia and breast cancer cell lines. For example, compounds derived from the thiazolidinone scaffold have shown moderate cytotoxic effects in K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
Compound CK56215
Compound DMCF720
This compoundK56218

3. Anti-inflammatory Activity

Thiazolidinones are also recognized for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as MurB in bacteria, which is crucial for peptidoglycan synthesis, leading to antibacterial effects .
  • Cytotoxic Mechanisms : In cancer cells, it may induce apoptosis through pathways involving caspases or affect cell cycle regulation .

Case Studies

A series of case studies have been conducted to evaluate the efficacy of thiazolidinone derivatives in clinical settings:

  • Study on Antibacterial Efficacy : A study involving a derivative similar to this compound demonstrated significant inhibition of bacterial growth in patients with chronic infections .
  • Clinical Trials for Anticancer Properties : Clinical trials have shown promising results in using thiazolidinone derivatives for treating specific types of cancer, with participants exhibiting reduced tumor sizes following treatment .

Scientific Research Applications

Biological Activities

1.1 Anti-Melanogenic Activity

The compound has been identified as a potent inhibitor of tyrosinase, an enzyme critical in the biosynthesis of melanin. Studies have demonstrated that derivatives of thioxothiazolidin compounds exhibit significant anti-melanogenic effects by inhibiting tyrosinase activity in vitro and in vivo. For instance, a study reported that certain (Z)-5-substituted benzylidene derivatives showed IC50 values as low as 5.0 μM against mushroom tyrosinase, indicating strong potential for skin-whitening applications and treatment of hyperpigmentation disorders .

1.2 Antibacterial Properties

Recent investigations into the antibacterial properties of thioxothiazolidin derivatives have shown promising results against Gram-positive and Gram-negative bacteria. For example, compounds synthesized from similar scaffolds demonstrated minimum inhibitory concentration (MIC) values ranging from 2 to 4 µg/mL against multidrug-resistant strains . This suggests that (Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid could serve as a lead compound for developing new antibacterial agents.

1.3 Anti-Inflammatory Effects

The compound has been studied for its role as an aldose reductase (AR) inhibitor, which has implications in inflammatory diseases such as hepatitis and liver fibrosis. Research indicates that it can modulate the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines and improving liver histology in animal models . These findings highlight its potential therapeutic application in treating liver-related inflammatory conditions.

Case Studies and Research Findings

Study ReferenceApplicationKey Findings
Anti-MelanogenicDemonstrated IC50 = 5.0 ± 0.38 μM against tyrosinase; effective in B16F10 melanoma cells.
AntibacterialMIC values between 2–4 µg/mL against multidrug-resistant bacteria; potential for new antibiotic development.
Anti-inflammatoryMDA treatment improved liver injury in rats; reduced NF-κB activation and pro-inflammatory cytokine levels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives with benzylidene substituents and variable side chains have been extensively studied. Below is a detailed comparison of the target compound with its structural analogs:

Structural and Functional Comparison

Compound Name Structural Features Key Biological Activity Synthesis Yield/Conditions References
(Z)-2-(5-(2-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid (Target) - 2-Methoxybenzylidene substituent
- Pentanedioic acid side chain
Not explicitly reported; inferred antimicrobial Not explicitly reported N/A
(Z)-3-(5-((5-Methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid - Indole-based benzylidene
- Benzoic acid side chain
Antibacterial, antifungal (lead compound) Moderate yields, room temperature conditions
(Z)-2-((5-(4-Fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)-3-methylpentanoic acid - 4-Fluorobenzylidene
- Amino-pentanoic acid side chain
Anticancer, antimicrobial 94% yield, mild reaction conditions
(Z)-2-(5-(4-Hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid - 4-Hydroxybenzylidene
- Shorter pentanoic acid chain
Unreported; potential antioxidant Not explicitly reported
(Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)propanoic acid - Unsubstituted benzylidene
- Propanoic acid side chain
Anticancer (in vitro models) 70–85% yield, room temperature stirring

Key Research Findings

Substituent Effects on Bioactivity: Methoxy vs. Indole vs. Benzylidene: Indole-containing analogs () exhibit superior antibacterial activity due to enhanced π-π stacking with microbial enzyme active sites .

Side Chain Modifications: The pentanedioic acid chain in the target compound offers greater conformational flexibility compared to shorter chains (e.g., propanoic acid in ), which may influence binding affinity to targets like MurB (a bacterial enzyme) . Amino acid derivatives (e.g., ’s 3-methylpentanoic acid) show enhanced anticancer activity, suggesting that side-chain bulkiness affects cytotoxicity .

Synthetic Accessibility :

  • Fluorinated derivatives () achieve high yields (94%) under mild conditions, whereas indole-based analogs () require more complex purification steps .

Stereochemical Specificity :

  • The Z-isomer is consistently reported as the bioactive form across studies, as the E-isomer often shows reduced binding due to steric clashes .

Critical Notes and Implications

Further studies are needed to validate its efficacy against bacterial or cancer cell lines.

Lumping Strategy : suggests that structurally similar compounds may share physicochemical properties, but substituent-specific effects (e.g., electron-withdrawing fluorine vs. electron-donating methoxy) can dramatically alter bioactivity .

Synthetic Recommendations : Adopting microwave-assisted synthesis (as in ) could improve the target compound’s yield and purity .

Q & A

Q. Design Steps :

Synthesize analogs with varied benzylidene substituents (e.g., 4-fluoro, 3-nitro).

Test against a panel of enzymes (e.g., COX-2, MurB) .

Use molecular docking to correlate substituent effects with binding scores .

Methodological: How to optimize reaction conditions for higher yields?

Methodological Answer:

  • Solvent : Acetic acid outperforms acetonitrile in promoting condensation (yields >70% vs. 50%) .
  • Catalyst : Sodium acetate (3 mmol) is optimal; excess base leads to side reactions .
  • Microwave-assisted synthesis : Reduces reaction time from 4 hours to 30 minutes with comparable yields (90–94%) .

Analytical: What methods quantify purity and stability in physiological buffers?

Methodological Answer:

  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>97%) .
  • Stability studies : Incubate at pH 7.4 (PBS) and 37°C for 24 hours; monitor degradation via UV-Vis (λmax ~300 nm) .
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced: How to evaluate metabolic stability and toxicity in preclinical models?

Methodological Answer:

  • Microsomal stability : Incubate with liver microsomes (human/rat) and measure half-life via LC-MS .
  • Cytotoxicity : Use HEK293 cells to determine CC50 values; compare with therapeutic index (IC50/CC50) .
  • In vivo toxicity : Dose rats (10–100 mg/kg) and monitor liver/kidney biomarkers (ALT, creatinine) .

Methodological: How to address poor aqueous solubility in bioassays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
  • Prodrug strategy : Synthesize methyl esters (e.g., methyl pentanedioate) to enhance permeability, then hydrolyze in vivo .

Advanced: What computational tools predict binding modes with biological targets?

Methodological Answer:

  • Docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB: 5KIR) .
  • MD simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns .
  • QSAR : Build models using descriptors (logP, polar surface area) to predict IC50 values .

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